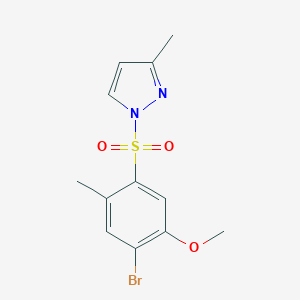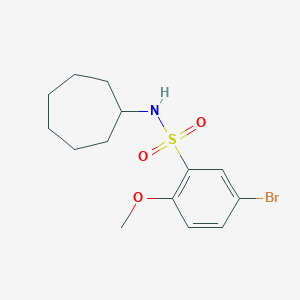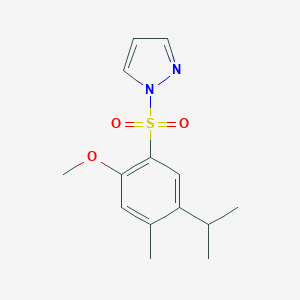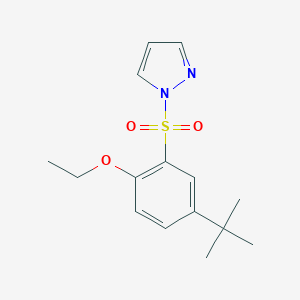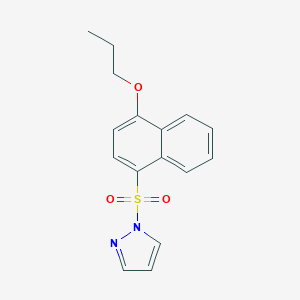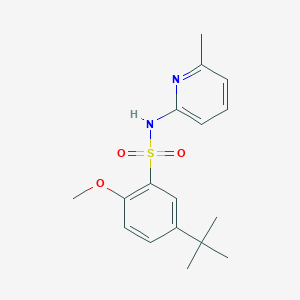
5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in B-cell development and function. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of B-cell malignancies.
Mecanismo De Acción
5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor pathway. By blocking BTK activity, this compound prevents the activation of downstream signaling pathways that are necessary for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. This compound has also been shown to inhibit the activation of platelets, which play a role in blood clotting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is its specificity for BTK, which minimizes off-target effects. Additionally, this compound has demonstrated potent anti-tumor activity in preclinical models, making it a promising candidate for further development. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of 5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide. One direction is the evaluation of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the evaluation of this compound in other types of B-cell malignancies, such as follicular lymphoma or Waldenstrom's macroglobulinemia. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves several steps, including the reaction of 2-bromo-5-tert-butylbenzenesulfonyl chloride with 6-methyl-2-pyridinamine to form the intermediate 5-tert-butyl-2-(6-methyl-2-pyridinyl)benzenesulfonamide. This intermediate is then reacted with sodium methoxide to yield the final product, this compound.
Aplicaciones Científicas De Investigación
5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity and has been shown to induce apoptosis (programmed cell death) in B-cells.
Propiedades
IUPAC Name |
5-tert-butyl-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-7-6-8-16(18-12)19-23(20,21)15-11-13(17(2,3)4)9-10-14(15)22-5/h6-11H,1-5H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNWXTJDJQUSTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-isopropyl-5-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B497817.png)
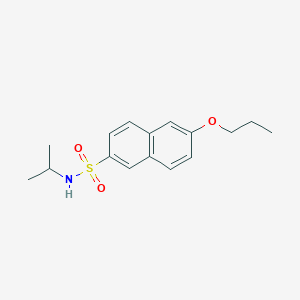
![2-isopropyl-5-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B497822.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497824.png)
![methyl 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-naphthyl ether](/img/structure/B497826.png)
